molecular formula C6H13B B1594764 3-Bromo-3-methylpentane CAS No. 25346-31-0

3-Bromo-3-methylpentane

Cat. No. B1594764
CAS RN: 25346-31-0
M. Wt: 165.07 g/mol
InChI Key: ZRPQYKLJSOLRPZ-UHFFFAOYSA-N
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Description

3-Bromo-3-methylpentane is a chemical compound with the molecular formula C6H13Br . It is also known by other names such as 3-Brom-3-methylpentan in German, 3-Bromo-3-méthylpentane in French, and Pentane, 3-bromo-3-methyl- .


Molecular Structure Analysis

The molecular structure of 3-Bromo-3-methylpentane consists of a pentane chain with a bromine atom and a methyl group attached to the third carbon atom . The average mass of the molecule is 165.071 Da .

Scientific Research Applications

  • Vibrational Analysis in Chemistry Research conducted by Crowder, Richardson, and Gross in 1980 explored the vibrational aspects of tertiary alkyl bromides like 2-bromo-2-methylpentane and 3-bromo-3-methylpentane. They utilized infrared spectra and normal coordinate calculations, revealing the compounds' conformations and contributing to our understanding of chemical bonding and molecular structure (Crowder, Richardson, & Gross, 1980).

  • Study of Glass-Forming Liquids Huang, Shahriari, and Richert in 2005 conducted a study on the dielectric relaxation of mixtures containing 3-bromopentane and 3-methylpentane. This study provided insights into the dynamics of glass-forming liquids and the interactions of different molecular compositions (Huang, Shahriari, & Richert, 2005).

  • Understanding Shear Viscosities The work of J. Berberian in 1982 focused on the steady-state shear viscosities of various bromopentanes, including 3-bromo-3-methylpentane. This study is significant in the field of fluid dynamics and materials science, providing valuable data on the temperature-dependent viscosity behaviors of these compounds (Berberian, 1982).

  • Solvolysis in Organic Chemistry A study by Liu, Hou, and Tsao in 2009 examined the solvolysis of tertiary bromoalkanes, including 3-bromo-3-methylpentane. Their findings contribute to a deeper understanding of nucleophilic solvent participation in organic reactions, which is crucial in the field of organic chemistry (Liu, Hou, & Tsao, 2009).

  • Catalysis and Chemical Engineering In the context of catalysis, Huang et al. (2017) synthesized zirconium-based metal-organic frameworks functionalized with various substitutes, including bromo groups. They investigated the catalytic activity and selectivity in the oxidation of 3-methylpentane, demonstrating the role of 3-bromo-3-methylpentane in understanding and improving catalytic processes (Huang et al., 2017).

Safety And Hazards

While specific safety and hazard data for 3-Bromo-3-methylpentane is not available, it’s important to handle all chemical substances with care. Proper protective equipment should be used, and the material should be used in a well-ventilated area .

properties

IUPAC Name

3-bromo-3-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-4-6(3,7)5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPQYKLJSOLRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067084
Record name Pentane, 3-bromo-3-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-3-methylpentane

CAS RN

25346-31-0
Record name 3-Bromo-3-methylpentane
Source CAS Common Chemistry
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Record name Pentane, 3-bromo-3-methyl-
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Record name Pentane, 3-bromo-3-methyl-
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Record name Pentane, 3-bromo-3-methyl-
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Record name 3-bromo-3-methylpentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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